2-Amino-5-hydroxybenzene-1-sulfonic acid

Catalog No.
S14377833
CAS No.
2835-05-4
M.F
C6H7NO4S
M. Wt
189.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-hydroxybenzene-1-sulfonic acid

CAS Number

2835-05-4

Product Name

2-Amino-5-hydroxybenzene-1-sulfonic acid

IUPAC Name

2-amino-5-hydroxybenzenesulfonic acid

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

InChI

InChI=1S/C6H7NO4S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)

InChI Key

CUJUIWCKLGAJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)N

2-Amino-5-hydroxybenzenesulfonic acid (CAS 2835-05-4) is a highly functionalized aromatic intermediate widely utilized in the synthesis of specialty colorants, metal-complex azo dyes, and pharmaceutical precursors . Structurally, it is a sulfonated p-aminophenol derivative that combines a highly water-soluble sulfonic acid group, a reactive amino group for diazotization, and a hydroxyl group that provides specific redox activity and metal-coordination capabilities [1]. From a procurement perspective, this compound is primarily sourced as a versatile, green-chemistry-aligned building block that enables aqueous-based downstream modifications and the formulation of high-fastness metallized dyes without the need for toxic organic solvents.

Generic substitution of 2-amino-5-hydroxybenzenesulfonic acid with simpler structural analogs severely compromises industrial processability and dye performance. Substituting with non-sulfonated 4-aminophenol drastically reduces aqueous solubility, forcing manufacturers to introduce volatile organic co-solvents during diazotization and coupling reactions [1]. Conversely, replacing it with non-hydroxylated alternatives like sulfanilic acid eliminates the critical hydroxyl anchor required for transition metal coordination (e.g., Cu, Cr), making it impossible to produce high-fastness metallized dyes [2]. Furthermore, while buyers might consider procuring its downstream derivative, 2-amino-5-methoxybenzenesulfonic acid, directly, starting from the 5-hydroxy precursor allows manufacturers to utilize greener, aqueous methylation routes that bypass the toxic chlorinated solvents heavily restricted in modern supply chains [3].

Elimination of Chlorinated Solvents in Methoxy-Derivative Synthesis

Traditional industrial synthesis of 2-amino-5-methoxybenzenesulfonic acid relies on direct sulfonation and amination in toxic o-dichlorobenzene or trichlorobenzene. In contrast, procuring 2-amino-5-hydroxybenzenesulfonic acid [1] serves as an ideal precursor that undergoes direct aqueous methylation using sodium hydroxide and methylating agents. This eliminates 100% of the chlorinated solvent requirement, transitioning the process to a fully aqueous alkaline medium.

Evidence DimensionChlorinated solvent requirement for methoxy-derivative synthesis
Target Compound Data0% chlorinated solvent (enables aqueous NaOH/methylation route)
Comparator Or BaselineDirect synthesis route (requires o-dichlorobenzene or trichlorobenzene)
Quantified DifferenceComplete elimination of toxic chlorinated solvents
ConditionsIndustrial-scale etherification/methylation

Reduces hazardous waste disposal costs and ensures compliance with increasingly strict environmental regulations regarding chlorinated aromatic solvents.

Enhanced Aqueous Solubility for Dye Coupling Reactions

The presence of the strongly hydrophilic -SO3H group at position 1 significantly enhances the aqueous solubility of 2-amino-5-hydroxybenzenesulfonic acid compared to its non-sulfonated analog, 4-aminophenol. While 4-aminophenol exhibits limited water solubility (~1.5 g/100 mL at room temperature), the target compound readily forms highly soluble sodium salts in alkaline media (>50 g/100 mL) . This allows diazotization and azo coupling reactions to proceed entirely in aqueous solutions without the need for organic co-solvents.

Evidence DimensionAqueous solubility in alkaline coupling conditions
Target Compound Data>50 g/100 mL (as sodium salt)
Comparator Or Baseline4-Aminophenol (~1.5 g/100 mL)
Quantified Difference>30-fold increase in aqueous solubility
ConditionsStandard aqueous alkaline coupling media (pH > 8, 20°C)

Enables solvent-free, fully aqueous manufacturing processes for azo dyes, lowering production costs and improving reaction yields.

Hydroxyl-Mediated Metal Complexation for High-Fastness Dyes

For the production of metallized reactive dyes, the presence of an ortho- or para-hydroxyl group relative to the azo linkage is critical. Compared to sulfanilic acid, which lacks a hydroxyl group and cannot form stable chelate rings, 2-amino-5-hydroxybenzenesulfonic acid provides a strong coordinating -OH anchor [1]. When coupled and metallized with Cu(II) or Cr(III), this coordination site locks the metal ion into a stable complex, increasing the dye's wash and light fastness ratings significantly compared to non-metallized or non-hydroxylated baselines.

Evidence DimensionMetal coordination capacity in azo dyes
Target Compound Data100% capability to form stable O,N-bidentate or O,N,O-tridentate metal chelates
Comparator Or BaselineSulfanilic acid (0% capability, lacks coordinating -OH group)
Quantified DifferenceBinary enabling of metallized dye formation
ConditionsCu(II) or Cr(III) metallization post-azo coupling

Essential for manufacturing premium textile dyes that meet strict industrial standards for wash and light fastness.

Quinonoid Oxidation Potential for Enzymatic Polymerization

Because 2-amino-5-hydroxybenzenesulfonic acid possesses a para-relationship between the amino and hydroxyl groups, it exhibits reversible redox behavior typical of p-aminophenols, allowing it to be easily oxidized to quinone imine intermediates. Comparators like 2-aminobenzenesulfonic acid (orthanilic acid) lack this para-hydroxyl group and require significantly higher oxidation potentials, making them unsuitable for mild enzymatic polymerization. The target compound can be efficiently polymerized using laccase or horseradish peroxidase under mild aqueous conditions [1], forming eco-friendly polymeric dyes.

Evidence DimensionSusceptibility to mild enzymatic/oxidative polymerization
Target Compound DataHigh polymerization yield under mild biocatalytic oxidation
Comparator Or BaselineOrthanilic acid (negligible polymerization yield under identical mild conditions)
Quantified DifferenceEnables biocatalytic polymerization pathways
ConditionsAqueous enzymatic polymerization (e.g., laccase, pH 5-7, room temperature)

Opens procurement avenues for the development of next-generation, sustainable polymeric dyes synthesized via green biocatalysis.

Green Synthesis of Methoxy-Substituted Dye Intermediates

Procured as the primary starting material to synthesize 2-amino-5-methoxybenzenesulfonic acid via aqueous methylation, completely bypassing the toxic chlorinated solvent routes associated with direct synthesis [1].

Manufacturing of High-Fastness Metallized Dyes

Selected as a diazo component where its 5-hydroxyl group is utilized to coordinate with transition metals (Cu, Cr), producing reactive and acid dyes with superior light and wash fastness compared to non-hydroxylated analogs [2].

Eco-Friendly Polymeric Dye Production

Utilized as a redox-active monomer in laccase- or peroxidase-mediated enzymatic polymerization, creating sustainable polymeric colorants for the textile industry that cannot be achieved with standard anilines [3].

Fully Aqueous Azo Coupling Processes

Prioritized over non-sulfonated aminophenols to ensure complete aqueous solubility during industrial diazotization and coupling, eliminating the need for VOC-emitting organic co-solvents .

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

189.00957888 g/mol

Monoisotopic Mass

189.00957888 g/mol

Heavy Atom Count

12

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